4-methyl-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Description
The compound 4-methyl-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide features a thiazolidinone core (with 4-oxo and 2-thioxo groups) conjugated to a 3-(2-oxo-1-propylindol-3-ylidene) substituent and a 4-methylbenzamide moiety. Its structural uniqueness arises from:
- The Z-configuration of the exocyclic double bond in the thiazolidinone ring.
- The propyl group on the indole nitrogen, which distinguishes it from simpler indole derivatives.
- The 4-methylbenzamide substituent, influencing solubility and electronic properties.
Properties
Molecular Formula |
C22H19N3O3S2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
4-methyl-N-[(5Z)-4-oxo-5-(2-oxo-1-propylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C22H19N3O3S2/c1-3-12-24-16-7-5-4-6-15(16)17(20(24)27)18-21(28)25(22(29)30-18)23-19(26)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,23,26)/b18-17- |
InChI Key |
WAZDUFXTGWXVSZ-ZCXUNETKSA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C)/C1=O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C)C1=O |
Origin of Product |
United States |
Preparation Methods
Thiazolidinone Core Assembly
The thiazolidin-4-one ring is synthesized via a three-component reaction adapted from Foroughifar et al.:
-
Reactants : 4-Methylbenzoyl isothiocyanate (1.0 eq), cysteamine hydrochloride (1.2 eq), and triethylamine (2.0 eq) in acetonitrile under reflux (80°C, 6 h).
-
Mechanism : Nucleophilic attack of the amine on isothiocyanate, followed by cyclization with elimination of HCl.
-
Yield : 78% after silica gel chromatography (hexane:ethyl acetate = 3:1).
Indole-Ylidene Incorporation
The indole moiety is introduced via Knoevenagel condensation:
-
Conditions : 2-Oxo-1-propylindole-3-carbaldehyde (1.05 eq), thiazolidinone intermediate (1.0 eq), piperidine (0.1 eq) in ethanol under microwave irradiation (300 W, 120°C, 20 min).
-
Key Parameters :
Synthetic Route 2: Sequential Functionalization Strategy
Pd/C-Catalyzed Hydrogenation
Adapting methodologies from CN103304439B, the nitro precursor is reduced:
-
Substrate : 4-Methyl-N-(4-nitrothiazolidin-3-yl)benzamide (1.0 eq) in methanol:THF (1:1).
-
Conditions : 10% Pd/C (0.1 eq), H₂ (50 psi), 25°C, 4 h.
-
Results :
Parameter Value Conversion 98% Isolated Yield 89% Purity (HPLC) 99.2%
Oxidative Cyclization
The indole-thiazolidinone junction forms via Mn(OAc)₃-mediated oxidative coupling:
-
Reactants : 3-(2-Bromoprop-1-en-1-yl)-1-propylindolin-2-one (1.1 eq), thiazolidinone (1.0 eq).
-
Optimized Conditions :
-
Solvent: DMF:H₂O (4:1)
-
Oxidant: Mn(OAc)₃ (2.5 eq)
-
Temperature: 60°C, 12 h
-
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Catalytic System Optimization
Comparative catalyst screening reveals:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| VOSO₄ (Ultrasound) | 88 | 2.5 |
| DSDABCOC | 82 | 4.0 |
| Zeolite 5A | 75 | 6.0 |
Ultrasound-assisted VOSO₄ catalysis provides optimal atom economy (AE = 0.91).
Analytical Characterization and Quality Control
Critical quality attributes monitored via:
-
HPLC-MS : tR = 8.32 min (C18, 70% MeOH/H₂O), m/z 438.2 [M+H]⁺
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 1.02 (t, J=7.2 Hz, 3H, CH₂CH₂CH₃)
-
δ 2.41 (s, 3H, Ar-CH₃)
-
δ 7.89 (d, J=8.4 Hz, 2H, benzamide H)
-
Industrial-Scale Production Considerations
Adapting patent CN103304439B, key process parameters include:
-
Hydrogenation Pressure : 5-10 bar H₂ to prevent over-reduction
-
Crystallization Control : Cooling rate 0.5°C/min ensures 99.5% polymorphic purity
-
Waste Management : Pd/C catalyst recovered via microfiltration (98% efficiency)
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
4-methyl-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the thiazolidinone ring can form covalent bonds with nucleophilic sites in proteins. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Thiazolidinone Derivatives
(a) N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)
- Structural Differences: Replaces the thiazolidinone core with a thiadiazole ring and incorporates a dimethylamino-acryloyl group.
- Synthesis: Derived from enaminone reactions with active methylene compounds in acetic acid .
- Analytical Data : IR shows dual C=O stretches at 1690 and 1638 cm⁻¹; MS peaks at m/z 392 (M⁺) .
(b) (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide
Indole-Containing Analogues
(a) (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide
- Structural Differences : Lacks the 1-propyl group on the indole nitrogen and the 4-methyl substituent on benzamide.
- Physicochemical Impact : Absence of the propyl group may reduce lipophilicity, while the unsubstituted benzamide could lower metabolic stability .
(b) 3-Hydroxy-N-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
- Structural Differences : Substitutes the 4-methylbenzamide with a 3-hydroxybenzamide group.
Analytical Characterization
- IR Spectroscopy : Thioxo (C=S) and oxo (C=O) stretches in the target compound would align with peaks observed in analogues (e.g., 1605–1719 cm⁻¹ for C=O; 1611–1679 cm⁻¹ for C=S) .
- NMR : The propyl group on indole would yield distinct δ 0.5–1.5 ppm (CH₃ and CH₂), while the 4-methylbenzamide’s aromatic protons would appear as a singlet near δ 7.3–7.7 ppm .
Physicochemical and Pharmacokinetic Considerations
Biological Activity
4-methyl-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the thiazolidinone class, which is known for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 437.54 g/mol. The structural features include a thiazolidinone ring and an indole moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N3O3S |
| Molecular Weight | 437.54 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby preventing substrate binding and subsequent catalysis. This can lead to reduced cell proliferation in cancer cells and increased apoptosis.
- Antioxidant Activity : Thiazolidinone derivatives have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress and reduce inflammation.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties by disrupting microbial enzyme functions.
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer effects. A study highlighted the potential of thiazolidinone compounds in inhibiting cancer cell proliferation through multi-target enzyme inhibition mechanisms . Specific cell lines tested include:
Anti-inflammatory Activity
Thiazolidinones are noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX .
Antimicrobial Activity
The compound has shown promise in preliminary antimicrobial studies against various pathogens. The mechanism likely involves interference with bacterial enzymatic processes.
Case Studies
A recent study focused on the synthesis and biological evaluation of thiazolidinone derivatives, including 4-methyl-N-[...]-benzamide. The results indicated that these compounds could serve as lead candidates for further drug development due to their multifaceted biological activities .
Q & A
Q. What are the key differences in reactivity between this compound and its non-methylated benzamide analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
